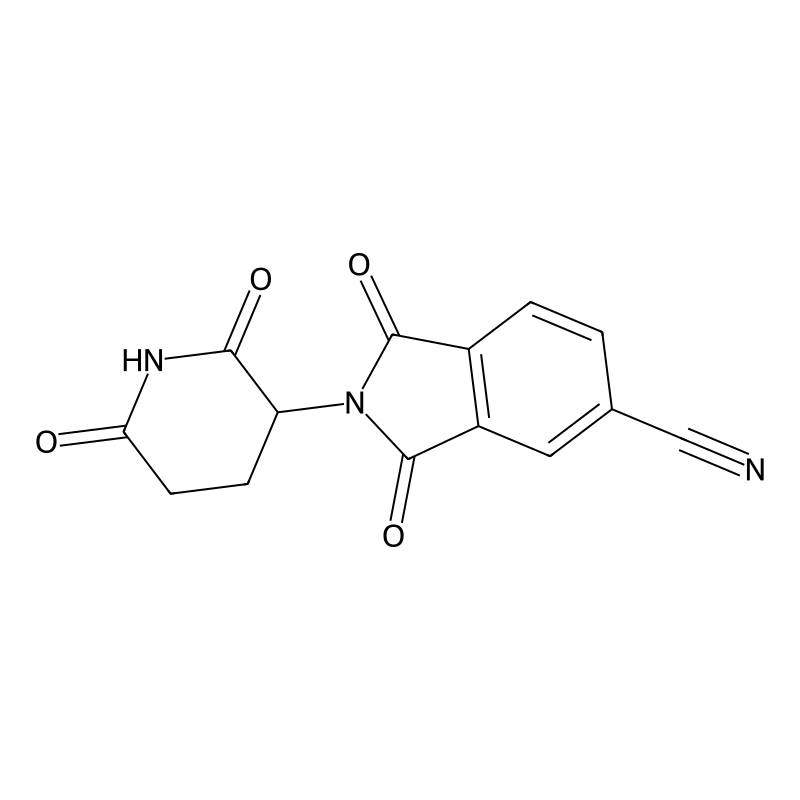2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Here's what we can find:
- Chemical Suppliers: Several chemical suppliers offer this compound, but their descriptions typically focus on its availability and structure, not its research applications [, ].
Further Exploration:
While dedicated research on 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile might be scarce, it might be related to existing research on similar molecules. Here are some areas for further exploration:
- Thalidomide Analogs: The core structure of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile shares similarities with thalidomide, a molecule with a complex history of therapeutic applications and teratogenic side effects []. Research on modified thalidomide structures might offer insights into potential applications of this compound.
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile is a complex organic compound with the molecular formula and a molecular weight of approximately 283.24 g/mol. This compound features a unique structural framework that includes a piperidinyl ring and an isoindoline-dione moiety. Its intricate design makes it a valuable scaffold for the development of various therapeutic agents, particularly in medicinal chemistry and pharmaceutical research .
The chemical reactivity of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile is characterized by several types of reactions:
- Oxidation and Reduction: The compound can undergo oxidation to yield carboxylic acids or reduction to form amines or alcohols.
- Substitution Reactions: These can lead to various substituted derivatives depending on the conditions and reagents used.
- Cyclization Reactions: The piperidinyl and isoindoline components may participate in cyclization, forming more complex structures.
This compound exhibits significant biological activity through its interaction with the cereblon protein, which is involved in critical cellular processes such as proliferation and differentiation. The modulation of cereblon function by 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile affects numerous biochemical pathways, making it a potential candidate for therapeutic applications in cancer treatment and other diseases .
Mechanism of Action
Several synthesis methods have been developed for 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile:
- Multi-step Synthesis: Involves the sequential formation of the piperidinyl and isoindoline components followed by coupling reactions.
- One-pot Reactions: Recent advancements have allowed for more efficient one-pot synthesis techniques that streamline the process while maintaining yield and purity.
- Reagent Utilization: Specific reagents are employed to facilitate the formation of the desired functional groups within the molecule .
The compound has diverse applications across various fields:
- Medicinal Chemistry: It serves as a lead compound for developing anti-cancer and anti-inflammatory drugs.
- Biochemical Research: Utilized in studies involving enzyme inhibition and protein-ligand interactions.
- Industrial Use: Acts as an intermediate in the synthesis of specialty chemicals and pharmaceuticals .
Interaction studies have focused on understanding how 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile binds to cereblon and other biomolecules. These studies reveal insights into its potential as a therapeutic agent by examining its effects on cell signaling pathways and metabolic processes. The compound's interactions are often analyzed using techniques such as surface plasmon resonance and isothermal titration calorimetry to quantify binding affinities and kinetics .
Several compounds share structural similarities with 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid | Thalidomide analog used in PROTAC studies | |
| 4-Hydroxy-thalidomide | Known for its anti-cancer properties | |
| 2-(2,6-Dioxopiperidin-3-y)-5-nitroisoindoline-1,3-dione | Exhibits different biological activities compared to the target compound |
Uniqueness
The uniqueness of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile lies in its specific interactions with cereblon and its potential role as a therapeutic agent targeting multiple pathways involved in cancer progression. Its structural complexity provides opportunities for further modifications that can enhance its efficacy and selectivity compared to similar compounds .








